molecular formula C8H10ClNO3S B4389344 5-chloro-2-ethoxybenzenesulfonamide

5-chloro-2-ethoxybenzenesulfonamide

Cat. No.: B4389344
M. Wt: 235.69 g/mol
InChI Key: WXXABRWMBUMHCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-ethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C8H10ClNO3S and its molecular weight is 235.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 235.0069920 g/mol and the complexity rating of the compound is 275. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition and Synthesis Studies

  • Synthesis and Enzyme Inhibition Potential : A series of N-substituted-4-ethoxybenzenesulfonamides, including compounds related to 5-chloro-2-ethoxybenzenesulfonamide, were synthesized and evaluated for their potential in enzyme inhibition. These compounds showed significant inhibitory effects against enzymes such as acetylcholinesterase (AChE) and α-glucosidase, highlighting their potential in medical research and drug development (Riaz, 2020).

Antimicrobial and Antifungal Activities

  • Anti-HIV and Antifungal Activities : Novel chiral and achiral benzenesulfonamides, structurally related to this compound, were synthesized and exhibited promising in vitro anti-HIV and antifungal activities (Zareef et al., 2007).
  • Antimicrobial Activity of Sulfonamides : Novel sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds were designed and synthesized. These compounds, related to this compound, showed significant in vitro activity against various bacteria, including Mycobacterium tuberculosis and Mycobacterium kansasii (Krátký et al., 2012).

Anticancer Properties and Vaccine Adjuvant Applications

  • Anticancer Effects and Carbonic Anhydrase Inhibitory Effects : New dibenzenesulfonamides were synthesized and evaluated for their anticancer effects, showing significant potential in inducing apoptosis and autophagy pathways. These compounds also exhibited inhibitory effects on carbonic anhydrase isoenzymes, which are relevant to cancer research (Gul et al., 2018).
  • Mitochondria-Dependent Small-Molecule Vaccine Adjuvants : Compounds structurally related to this compound were identified as activators of innate immunity via mitochondrial stress pathways, demonstrating potential as safe and effective vaccine adjuvants for influenza virus infection (Sato-Kaneko et al., 2021).

Chemical Synthesis and Characterization

  • Novel Chlorinating Reagent : N-Chloro-N-methoxybenzenesulfonamide, a compound closely related to this compound, has been developed as a reactive chlorinating reagent, underscoring its utility in organic synthesis (Pu et al., 2016).

Application in Sensor Development

  • Co2+ Ions Sensor : Bis-sulfonamides structurally similar to this compound were synthesized and utilized in developing a highly sensitive and selective sensor for Co2+ ions. This illustrates its potential application in environmental monitoring and healthcare (Sheikh et al., 2016).

Properties

IUPAC Name

5-chloro-2-ethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO3S/c1-2-13-7-4-3-6(9)5-8(7)14(10,11)12/h3-5H,2H2,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXABRWMBUMHCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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